1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone
Description
This compound features a quinoline core substituted with methoxy (6-position) and three methyl groups (2,2,4-positions), linked via a thioether bridge to a 1,3,4-oxadiazole ring bearing a 4-methylphenyl group.
Properties
Molecular Formula |
C24H25N3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(6-methoxy-2,2,4-trimethylquinolin-1-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C24H25N3O3S/c1-15-6-8-17(9-7-15)22-25-26-23(30-22)31-14-21(28)27-20-11-10-18(29-5)12-19(20)16(2)13-24(27,3)4/h6-13H,14H2,1-5H3 |
InChI Key |
XTWMSZMFOLXMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3C4=C(C=C(C=C4)OC)C(=CC3(C)C)C |
Origin of Product |
United States |
Biological Activity
1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone is a complex organic compound that combines quinoline and oxadiazole moieties. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications.
Chemical Structure
The compound can be represented by the following structural formula:
Key Features:
- Quinoline moiety : Known for various biological activities including anticancer properties.
- Oxadiazole derivative : Associated with antimicrobial and anti-inflammatory effects.
Biological Activity Overview
Research indicates that derivatives of quinoline and oxadiazole exhibit significant biological activities. This section details the findings related to the specific compound .
Anticancer Activity
Studies have shown that compounds similar to 1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone possess notable antiproliferative effects against various cancer cell lines.
Case Study Findings:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
- IC50 Values : The compound exhibited IC50 values in the range of 1.1 μM to 2.6 μM across different cell lines, indicating strong cytotoxicity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
| Cell Line | IC50 (μM) | Standard Drug Comparison |
|---|---|---|
| MCF-7 | 1.1 | Better than Doxorubicin |
| HCT-116 | 2.6 | Better than 5-Fluorouracil |
| HepG2 | 1.4 | Better than both |
The anticancer activity is believed to be mediated through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The compound's ability to inhibit TS was demonstrated with IC50 values ranging from 1.95 μM to 4.24 μM .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus.
Study Observations:
- Inhibition Zones : Compounds related to this structure demonstrated significant inhibition zones in agar diffusion tests.
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values less than those of standard antibiotics.
| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
- Substituent Positioning : Ortho-substituted derivatives tend to exhibit higher activity compared to meta or para substitutions.
- Functional Groups : The presence of methoxy and thio groups enhances solubility and bioactivity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Considerations
- Quinoline vs.
- 4-Methylphenyl (target compound) balances lipophilicity and steric bulk, optimizing bioavailability .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
